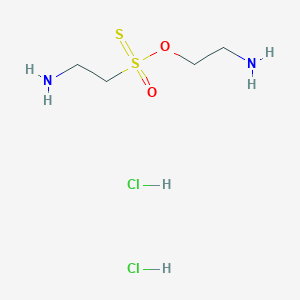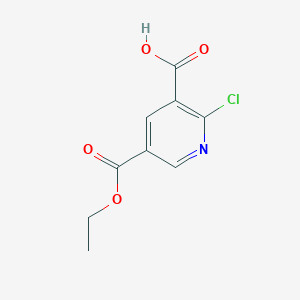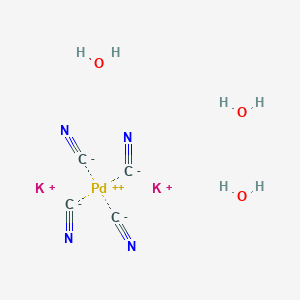![molecular formula C14H11N B15201076 3'-Methyl[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15201076.png)
3'-Methyl[1,1'-biphenyl]-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Methyl[1,1’-biphenyl]-3-carbonitrile is an organic compound with the molecular formula C14H11N It is a derivative of biphenyl, where a methyl group and a nitrile group are attached to the biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methyl[1,1’-biphenyl]-3-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with 3-methylbiphenyl.
Nitration: The methyl group on the biphenyl is nitrated using a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Reduction: The nitro group is then reduced to an amine group using a reducing agent like tin (Sn) and hydrochloric acid (HCl).
Diazotization: The amine group is converted to a diazonium salt using sodium nitrite (NaNO2) and hydrochloric acid (HCl).
Sandmeyer Reaction: The diazonium salt is then reacted with copper(I) cyanide (CuCN) to introduce the nitrile group, forming 3’-Methyl[1,1’-biphenyl]-3-carbonitrile.
Industrial Production Methods
Industrial production of 3’-Methyl[1,1’-biphenyl]-3-carbonitrile follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3’-Methyl[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the nitrile group to an amine can be achieved using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
3’-Methyl[1,1’-biphenyl]-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3’-Methyl[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and dipole-dipole interactions, influencing the compound’s binding affinity to proteins and enzymes. The biphenyl structure provides rigidity and hydrophobic interactions, enhancing its stability and specificity in binding to target sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylbiphenyl: Lacks the nitrile group, making it less polar and less reactive in certain chemical reactions.
4-Methylbiphenyl: Similar structure but with the methyl group in a different position, affecting its chemical properties and reactivity.
3-Cyanobiphenyl: Contains a nitrile group but lacks the methyl group, influencing its solubility and interaction with other molecules.
Uniqueness
3’-Methyl[1,1’-biphenyl]-3-carbonitrile is unique due to the presence of both the methyl and nitrile groups, which confer distinct chemical properties
Propriétés
Formule moléculaire |
C14H11N |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
3-(3-methylphenyl)benzonitrile |
InChI |
InChI=1S/C14H11N/c1-11-4-2-6-13(8-11)14-7-3-5-12(9-14)10-15/h2-9H,1H3 |
Clé InChI |
ZBWBEYDSNCBLBZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=CC=CC(=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-4-amine](/img/structure/B15200995.png)
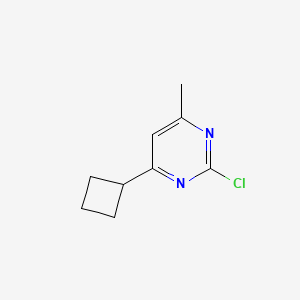


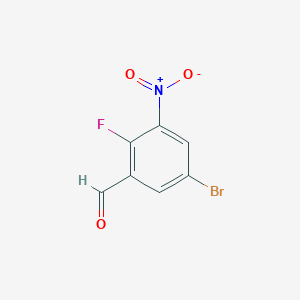
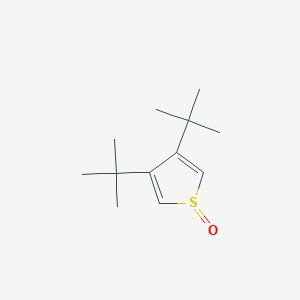
![3,5,5'-Trimethyl-1'H-[1,3'-bipyrazol]-4'-amine](/img/structure/B15201029.png)
![5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole](/img/structure/B15201049.png)

![4-Isobutyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B15201063.png)
